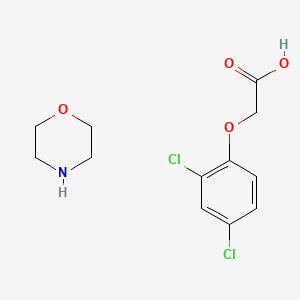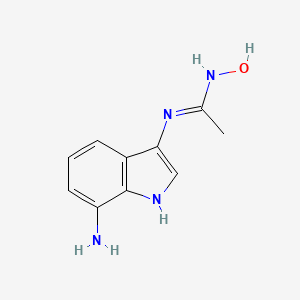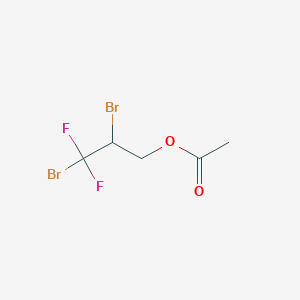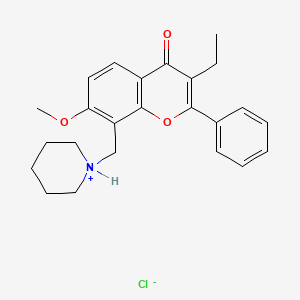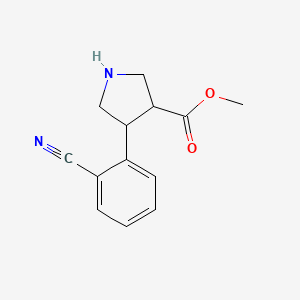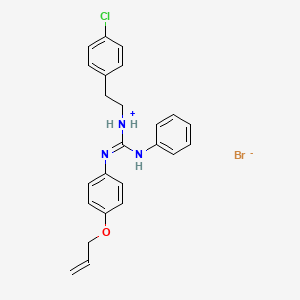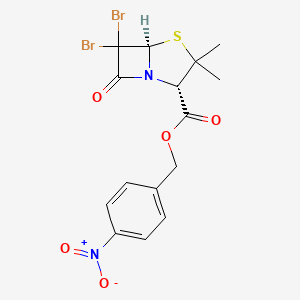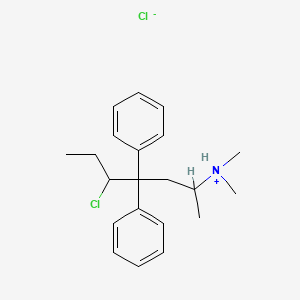
3-Chloro-6-dimethylamino-4,4-diphenylheptane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-dimethylamino-4,4-diphenylheptane hydrochloride is a synthetic compound that belongs to the class of opioid analgesics. It is structurally related to methadone and methadol, which are well-known for their potent analgesic properties. This compound is primarily used in the field of medicine for pain management and as a substitution therapy for opioid addiction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-dimethylamino-4,4-diphenylheptane hydrochloride involves several steps. One common method includes the reaction of 4,4-diphenylheptan-2-one with dimethylamine in the presence of a reducing agent. The reaction conditions typically involve a temperature range of 50-70°C and a reaction time of 4-6 hours. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) is common to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-dimethylamino-4,4-diphenylheptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst to yield reduced amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), acidic or basic medium, temperature range of 60-80°C.
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst, room temperature to 50°C.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃), aqueous medium, temperature range of 40-60°C.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
3-Chloro-6-dimethylamino-4,4-diphenylheptane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its effects on cellular processes and receptor binding.
Medicine: Employed in pain management and opioid substitution therapy. It is also studied for its potential use in treating opioid addiction.
Mechanism of Action
The compound exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic effects by inhibiting the transmission of pain signals. The activation of these receptors also results in the release of neurotransmitters such as dopamine, which contributes to its pain-relieving properties .
Comparison with Similar Compounds
Similar Compounds
Methadone: Shares a similar structure and is used for pain management and opioid substitution therapy.
Methadol: Another structurally related compound with similar analgesic properties.
Dimepheptanol: Known for its potent analgesic effects and used in similar therapeutic applications.
Uniqueness
3-Chloro-6-dimethylamino-4,4-diphenylheptane hydrochloride is unique due to its specific chemical modifications, which enhance its binding affinity to opioid receptors and improve its pharmacokinetic profile. These modifications result in a compound with potent analgesic properties and a longer duration of action compared to its analogs .
Properties
CAS No. |
63834-24-2 |
|---|---|
Molecular Formula |
C21H29Cl2N |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(5-chloro-4,4-diphenylheptan-2-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C21H28ClN.ClH/c1-5-20(22)21(16-17(2)23(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20H,5,16H2,1-4H3;1H |
InChI Key |
HDGAKKHUALYJSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CC(C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


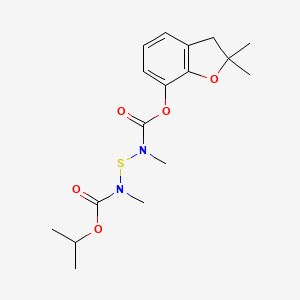
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13772249.png)

